molecular formula C7H7F2NOS B2495253 (Difluoromethyl)(imino)phenyl-lambda6-sulfanone CAS No. 1333375-53-3

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone

Cat. No.: B2495253
CAS No.: 1333375-53-3
M. Wt: 191.2
InChI Key: OVTMRPQANBHQPY-UHFFFAOYSA-N
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Description

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is a useful research compound. Its molecular formula is C7H7F2NOS and its molecular weight is 191.2. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Difluoromethylating Agent

S-(Difluoromethyl)-S-phenylsulfoximine, also known as N-[(Difluoromethyl)oxidophenyl‐λ4‐sulfanylidene]-4-methyl-benzenesulfonamide, is primarily used as an electrophilic difluoromethylating agent for sulfur, nitrogen, oxygen, and carbon nucleophiles. This compound has high reactivity with bases and reducing metals and is typically stored under anhydrous, neutral conditions. It is commonly prepared by copper-catalyzed oxidative imination of difluoromethyl phenyl sulfoxide (Hu & Zhang, 2011).

Difluoromethylation Reagent for Nucleophiles

The compound has been identified as a novel and efficient difluoromethylation reagent, capable of transferring the CF2H group to S-, N-, and C-nucleophiles. Deuterium-labeling experiments suggest that a difluorocarbene mechanism is involved in these difluoromethylation reactions (Zhang, Wang, & Hu, 2009).

Synthesis and Resolution of Diastereomeric Salts

S-(Difluoromethyl)-S-phenylsulfoximine has been used in the synthesis and resolution of diastereomeric salts. For instance, racemic S-methyl-S-phenylsulfoximine can be resolved using camphorsulfonic acid, producing diastereomers with high enantiomeric excess (Brandt & Gais, 1997).

Lithiation and Chelation Studies

Studies have also focused on the lithiation and chelation properties of derivatives of this compound. For instance, N,S,S-trimethylsulfoximine and its monolithiated isomers have been studied, revealing that a LiCSN four-membered chelate is the most stable isomer, with significant insights into the crystal structure and bonding properties of these compounds (Müller, Spingler, Zehnder, & Batra, 1996).

Use in Stereoselective Synthesis

The compound has been instrumental in stereoselective synthesis processes. For example, it has been used in the regio- and enantioselective substitution of acyclic allylic sulfoximines with butylcopper, leading to the formation of chiral alkenes. This process is notable for its high gamma-selectivities and varying enantioselectivities depending on the double bond configuration and substituents (Scommoda, Gais, Bosshammer, & Raabe, 1996).

Photocatalytic and Electrophilic Applications

Additionally, S-(Difluoromethyl)-S-phenylsulfoximine has found applications in photocatalytic processes and as an electrophilic difluoromethylating reagent. It has been used in the synthesis of difluoromethyl alcohols and in various fluorination processes, demonstrating its versatility and efficiency in organic synthesis (Prakash, Zhang, Wang, Ni, & Olah, 2011).

Future Directions

The future directions in the research of “S-(Difluoromethyl)-S-phenylsulfoximine” involve the development of more efficient and stereoselective reactions . There is also a growing interest in the field of difluoromethylation processes .

Mechanism of Action

Target of Action

S-(Difluoromethyl)-S-phenylsulfoximine, also known as (DIFLUOROMETHYL)(IMINO)PHENYL-LAMBDA6-SULFANONE, is a compound that targets the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis of polyamines, which are small organic cations that play critical roles in cell growth and differentiation .

Mode of Action

S-(Difluoromethyl)-S-phenylsulfoximine interacts with its target, ODC, by inhibiting its activity . This inhibition disrupts the polyamine biosynthetic pathway, leading to a decrease in the production of polyamines . The compound’s mode of action is significant in the fight against diverse viruses, including SARS-CoV-2 .

Biochemical Pathways

The primary biochemical pathway affected by S-(Difluoromethyl)-S-phenylsulfoximine is the polyamine biosynthetic pathway . By inhibiting ODC, the compound disrupts the production of polyamines, which are essential for cell growth and differentiation . The downstream effects of this disruption can include a decrease in cell proliferation and an increase in cell differentiation .

Result of Action

The primary molecular and cellular effect of S-(Difluoromethyl)-S-phenylsulfoximine’s action is the disruption of the polyamine biosynthetic pathway . This disruption leads to a decrease in the production of polyamines, which can result in decreased cell proliferation and increased cell differentiation . The compound’s action can also have antiviral effects, as it has been shown to be effective against diverse viruses, including SARS-CoV-2 .

Action Environment

The action, efficacy, and stability of S-(Difluoromethyl)-S-phenylsulfoximine can be influenced by various environmental factors. For instance, the biological environment can change the molecular structure of the compound only slightly . .

Properties

IUPAC Name

difluoromethyl-imino-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMRPQANBHQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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